molecular formula C25H21ClN2O2S B3036381 1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-74-6

1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Cat. No. B3036381
CAS RN: 339277-74-6
M. Wt: 449 g/mol
InChI Key: PYYWMXCRXGFFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole” are not explicitly provided in the search results .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including compounds related to "1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole", have been studied for their potential as antimicrobial agents. For instance, a study synthesized novel imidazole derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. These compounds showed significant inhibitory activity, suggesting their potential in antimicrobial applications (Sharma et al., 2017).

Synthesis and Catalysis

Research has focused on the efficient synthesis of imidazole derivatives using various catalysts and methods. For example, a study reported on the one-pot synthesis of tetrasubstituted imidazoles, highlighting the role of catalysts in achieving high yields and exploring their potential as local anesthetic agents (Ran et al., 2015). Another study detailed a new, simple, and mild one-pot protocol for the synthesis of trisubstituted imidazoles, employing Amberlite IR-120(H) as an active and stable catalyst (Gurav et al., 2022).

Biological Applications

Research on imidazole derivatives also extends to their biological applications. A study investigating the synthesis of allylic N,N-acetals utilized imidazole heterocycles, demonstrating the importance of these compounds in the synthesis of biologically active heterocycles and natural products (Li et al., 2018).

Pharmaceutical Applications

The potential pharmaceutical applications of imidazole derivatives are another area of interest. A study synthesized and evaluated novel imidazole derivatives for their in vitro antimalarial activities. These compounds were tested against the chloroquine-sensitive Plasmodium falciparum strain, with molecular docking studies predicting their interaction with the target protein (Septiana et al., 2021).

Material Science Applications

In material science, research on poly(N-allyl-tetrasubstituted imidazole) demonstrated its potential application in heat-resistant and luminescence materials. The study focused on the synthesis, characterization, and properties of this polymer, emphasizing its thermal stability and luminescence property (Chang et al., 2019).

Safety and Hazards

The safety and hazards associated with “1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and application of “1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWMXCRXGFFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 4
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 6
1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.